![molecular formula C16H8Cl2N2O2 B13641716 (Z)-5',6'-Dichloro-[2,3'-biindolinylidene]-2',3-dione](/img/structure/B13641716.png)
(Z)-5',6'-Dichloro-[2,3'-biindolinylidene]-2',3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-5’,6’-Dichloro-[2,3’-biindolinylidene]-2’,3-dione is a synthetic organic compound known for its unique structural properties and potential applications in various fields. This compound belongs to the family of isoindigo derivatives, which are characterized by their conjugated systems and electron-withdrawing groups. These properties make them valuable in the development of organic semiconductors, dyes, and other advanced materials.
Méthodes De Préparation
The synthesis of (Z)-5’,6’-Dichloro-[2,3’-biindolinylidene]-2’,3-dione typically involves the reaction of oxindole with glyoxal under reflux conditions in methanol. This method yields a small library of N,N’-substituted derivatives with yields ranging from 60% to 70% . The reaction conditions are mild, and the process is efficient, making it suitable for both laboratory-scale and industrial-scale production.
Analyse Des Réactions Chimiques
(Z)-5’,6’-Dichloro-[2,3’-biindolinylidene]-2’,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroxy derivatives.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of organic semiconductors and dyes. Its unique electronic properties make it valuable in the development of organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs) . In biology and medicine, (Z)-5’,6’-Dichloro-[2,3’-biindolinylidene]-2’,3-dione has been studied for its potential anticancer and antimicrobial properties. Its ability to interact with biological molecules and inhibit specific enzymes makes it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of (Z)-5’,6’-Dichloro-[2,3’-biindolinylidene]-2’,3-dione involves its interaction with various molecular targets and pathways. The compound’s electron-withdrawing groups and conjugated system allow it to interact with electron-rich sites in biological molecules, leading to the inhibition of specific enzymes and pathways. This interaction can result in the disruption of cellular processes and the induction of cell death in cancer cells.
Comparaison Avec Des Composés Similaires
(Z)-5’,6’-Dichloro-[2,3’-biindolinylidene]-2’,3-dione is similar to other isoindigo derivatives, such as (3Z,3’Z)-3,3’-(ethane-1,2-diylidene)bis(indolin-2-one) and (E)-6,6’-bis(benzyloxy)-[2,2’-biindolinylidene]-3,3’-dione These compounds share similar structural features and electronic properties, but (Z)-5’,6’-Dichloro-[2,3’-biindolinylidene]-2’,3-dione is unique due to its specific substitution pattern and the presence of chlorine atoms
Propriétés
Formule moléculaire |
C16H8Cl2N2O2 |
|---|---|
Poids moléculaire |
331.1 g/mol |
Nom IUPAC |
2-(5,6-dichloro-2-hydroxy-1H-indol-3-yl)indol-3-one |
InChI |
InChI=1S/C16H8Cl2N2O2/c17-9-5-8-12(6-10(9)18)20-16(22)13(8)14-15(21)7-3-1-2-4-11(7)19-14/h1-6,20,22H |
Clé InChI |
OVYJVQMDQIHIRD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(=N2)C3=C(NC4=CC(=C(C=C43)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


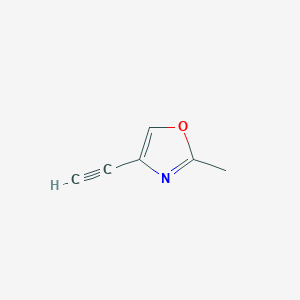
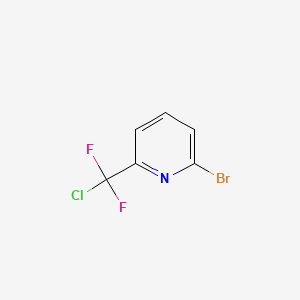
![2-(4-fluoro-3-(trifluoromethyl)phenyl)-N-(5-fluoropyridin-2-yl)-3H-imidazo[4,5-c]pyridin-6-amine](/img/structure/B13641648.png)
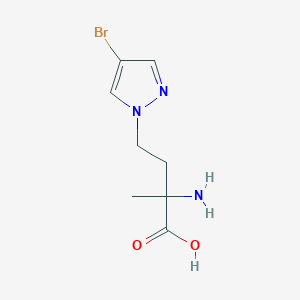

![1-(5-Oxaspiro[3.5]nonan-8-yl)cyclopropane-1-sulfonyl chloride](/img/structure/B13641665.png)
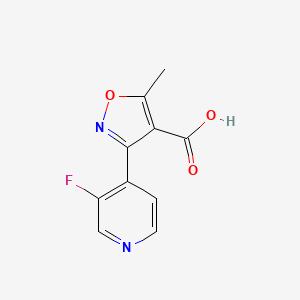

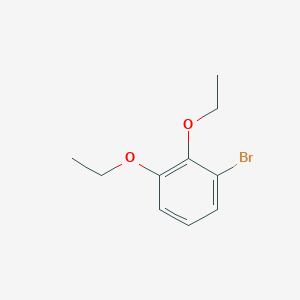
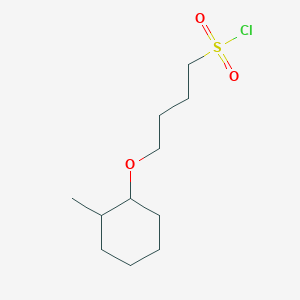
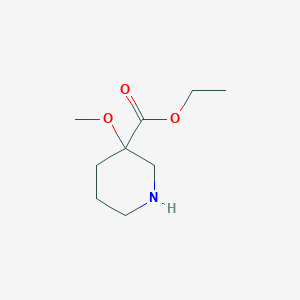
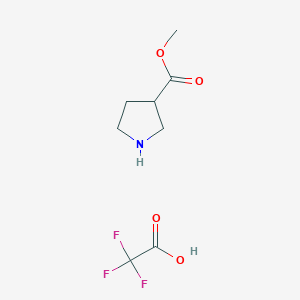
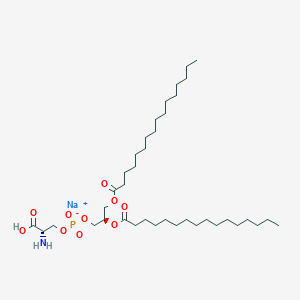
![Sodium3-{[(tert-butoxy)carbonyl]amino}propane-1-sulfinate](/img/structure/B13641711.png)
